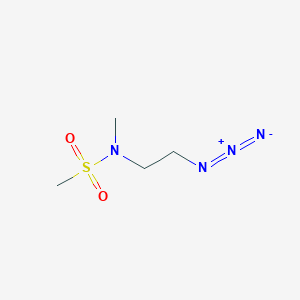

N-(2-叠氮乙基)-N-甲基甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-Azidoethyl)-N-methylmethanesulfonamide involves several steps. Initially, N-azidated chitosan was prepared and then CuAAC click reaction was carried out to synthesize chitosan-1,2,3-triazole derivative . Another method involves the reaction of chitosan with chloroacetaldehyde to form a Schiff base, reduction of the Schiff base with sodium borohydride, and treatment of the reduction product with sodium azide .

Molecular Structure Analysis

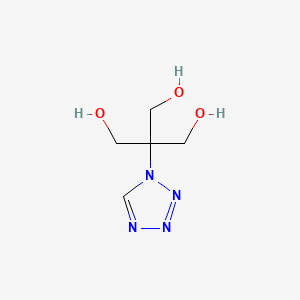

The molecular structure of N-(2-Azidoethyl)-N-methylmethanesulfonamide is complex and involves several key components. The compound has been structurally characterized by spectroscopic (1HNMR, IR) and elemental analysis . The detailed structural investigations using various liquid and solid-state nuclear magnetic resonance (NMR) spectroscopy methods, X-ray photoelectron spectroscopy (XPS) and mass spectrometry (ESI/MALD) prove that the obtained polymeric material consists mainly of repeating monomers linked by C–C bonds of aromatic units bearing open-azidoethyl chains .

Chemical Reactions Analysis

N-(2-Azidoethyl)-N-methylmethanesulfonamide undergoes several chemical reactions. For instance, it plays a crucial role in the synthesis of thermoresponsive polymers. It is also used in the synthesis of enaminones and heterocycles, crucial in medicinal chemistry. In the context of controlled polymerization, the azido group in N-(2-Azidoethyl)-N-methylmethanesulfonamide derivatives enables the synthesis of poly (N-isopropylacrylamide) via reversible addition-fragmentation chain transfer (RAFT) polymerization.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Azidoethyl)-N-methylmethanesulfonamide are unique. The compound has a molecular formula of C4H9N5O2, an average mass of 159.147 Da, and a mono-isotopic mass of 159.075623 Da . It has 7 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .

科学研究应用

芳香伯胺的直接 N-单甲基化

- 研究见解:开发出一种使用甲醇直接对芳香伯胺进行 N-单甲基化的方法,该方法展示了广泛的底物范围和优异的选择性 (Li 等,2012)。

晶体结构分析

- 研究见解:在低温下测定了 N-甲基甲磺酰胺的晶体结构,揭示了该分子的具体构象细节 (Higgs 等,2002)。

使用铑催化的不对称合成

- 研究见解:铑 N-(芳基磺酰基)脯氨酸盐催化用于官能化环丙烷的对映选择性合成,表明在不对称合成中有潜在应用 (Davies 等,1996)。

磺酰胺衍生物的抗菌活性

- 研究见解:新的磺酰胺衍生物表现出显着的抗菌活性,表明其潜在的药物应用 (Özdemir 等,2009)。

在 DNA 修复和损伤反应中的应用

- 研究见解:甲基化剂(如甲基甲磺酸盐)在研究 DNA 修复和损伤反应中至关重要,表明它们在理解细胞机制中很重要 (Wyatt 和 Pittman,2006)。

使用生物基纳米催化剂合成芳基双吡喃基甲烷

- 研究见解:生物基纳米和纳米磁性催化剂用于合成芳基双吡喃基甲烷衍生物,表明在绿色化学中具有潜在应用 (Zolfigol 等,2016)。

化学选择性 N-酰化试剂

- 研究见解:N-酰基-N-(2,3,4,5,6-五氟苯基)甲磺酰胺用作化学选择性 N-酰化试剂,证明了它们在有机合成中的效用 (Kondo 等,2000)。

用于叠氮环丙烷阴离子聚合的二茂铁单体

- 研究见解:N-二茂铁基磺酰基-2-甲基叠氮环丙烷被开发为第一种适用于叠氮环丙烷阴离子聚合的二茂铁单体,表明在聚合物化学中的应用 (Homann-Müller 等,2016)。

铜催化的 Chan-Lam 偶联

- 研究见解:开发了一种铜催化的 Chan-Lam 偶联工艺来合成 N-芳基磺酰胺,证明了在有机合成中的潜力 (Moon 等,2014)。

属性

IUPAC Name |

N-(2-azidoethyl)-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2S/c1-8(11(2,9)10)4-3-6-7-5/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTILAUQYZHKIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN=[N+]=[N-])S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2658010.png)

![5-((3-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2658013.png)

![1,3,5-trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2658015.png)

![2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658020.png)

![Ethyl 5-((4-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2658022.png)

![5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B2658027.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2658029.png)

![4-N-Cyclopropyl-6-N,6-N-dimethyl-4-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidine-4,6-diamine](/img/structure/B2658030.png)